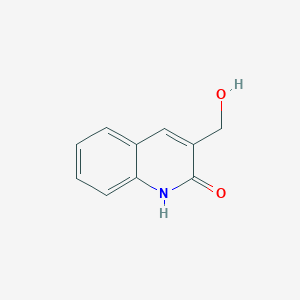
3-(Hydroxymethyl)quinolin-2(1H)-one
概要
説明
3-(Hydroxymethyl)quinolin-2(1H)-one is a chemical compound with the molecular formula C10H9NO2 . It has a molecular weight of 175.18 g/mol.
Synthesis Analysis
The synthesis of quinolin-2(1H)-ones, including 3-(Hydroxymethyl)quinolin-2(1H)-one, has been achieved through an unconventional and hitherto unknown photocatalytic approach from easily available quinoline-N-oxides . This reagent-free, highly atom-economical photocatalytic method, with low catalyst loading, high yield, and no undesirable by-product, provides an efficient greener alternative to all conventional synthesis reported to date .Molecular Structure Analysis
The InChI code for 3-(Hydroxymethyl)quinolin-2(1H)-one is 1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) . The structural analysis of the title compound was carried out by single crystal X-ray diffraction analysis .Physical And Chemical Properties Analysis
3-(Hydroxymethyl)quinolin-2(1H)-one is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学的研究の応用
C-H Alkylation
3-(Hydroxymethyl)quinolin-2(1H)-one: has been utilized in C-H alkylation reactions. This process involves the direct electron transfer between the compound and alkyl carboxylic acids under photoinduced conditions . This method is catalyst-free and additive-free, representing a sustainable approach to functionalizing the quinolinone core.
Electrochemical Decarboxylative Alkylation
The compound serves as a substrate for electrochemical decarboxylative C3 alkylation . This innovative technique is performed under metal- and additive-free conditions, using N-hydroxyphthalimide esters derived from various carboxylic acids. It’s a simple protocol suitable for late-stage functionalization of quinolinones.
Direct Functionalization
3-(Hydroxymethyl)quinolin-2(1H)-one: is a candidate for direct functionalization via C–H bond activation . This process is significant due to the compound’s diverse biological activities and chemical properties. The functionalization includes arylation, alkylation, acylation, and more.
Synthetic Methodology Development
The compound is pivotal in developing new synthetic methodologies. Its reactivity allows for the exploration of novel reaction pathways and the creation of complex molecules with potential applications in pharmaceuticals and materials science .
Safety And Hazards
The safety information available indicates that 3-(Hydroxymethyl)quinolin-2(1H)-one may be harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
将来の方向性
特性
IUPAC Name |
3-(hydroxymethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c12-6-8-5-7-3-1-2-4-9(7)11-10(8)13/h1-5,12H,6H2,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHJYMYGHHCHEDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=O)N2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377509 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Hydroxymethyl)quinolin-2(1H)-one | |
CAS RN |
90097-45-3 | |
| Record name | 3-(Hydroxymethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20377509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(Tert-butoxycarbonyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B1303822.png)
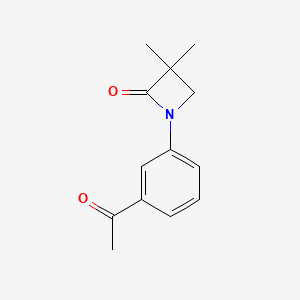
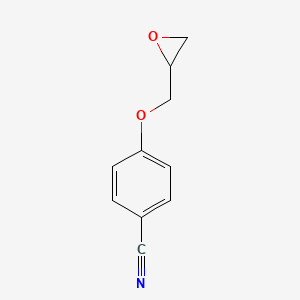
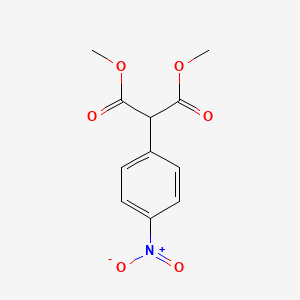
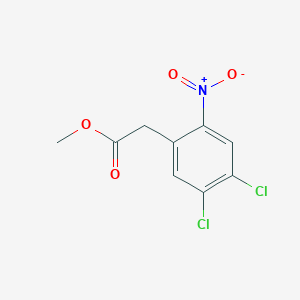
![Ethyl 1-[2-(methoxycarbonyl)-4-nitrophenyl]-4-piperidinecarboxylate](/img/structure/B1303830.png)
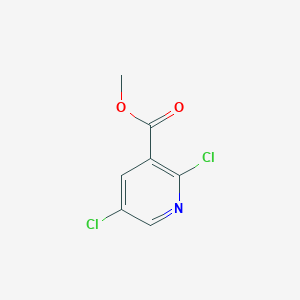
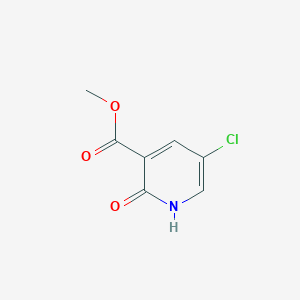
![6-Iodoimidazo[1,2-a]pyridine](/img/structure/B1303834.png)
![3-[2-Nitro-4-(trifluoromethyl)anilino]propanoic acid](/img/structure/B1303842.png)
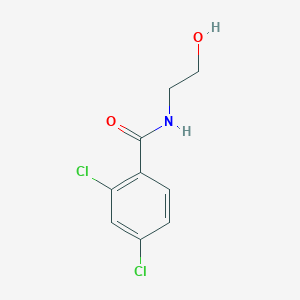
![Methyl 4'-cyano[1,1'-biphenyl]-4-carboxylate](/img/structure/B1303851.png)
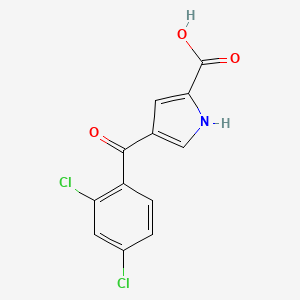
![3-[2-(2,4-dichlorophenoxy)phenyl]propanoic Acid](/img/structure/B1303857.png)